molecular formula C16H8Br2F6N6O B1680101 NS 5806 CAS No. 426834-69-7

NS 5806

Cat. No.: B1680101
CAS No.: 426834-69-7
M. Wt: 574.07 g/mol
InChI Key: UZWJWROOLOOCPQ-UHFFFAOYSA-N
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Description

NS 5806 is a chemical compound known for its role as a potassium current activator. It is particularly effective in enhancing the peak current amplitudes of potassium channels, specifically KV4.3 and KV4.2, in channel complexes containing KChIP2 . This compound has significant implications in the field of electrophysiology and cardiac research due to its ability to modulate ion channels.

Biochemical Analysis

Biochemical Properties

NS 5806 interacts with various biomolecules, most notably the Kv4.3 channel, to mediate the transient outward potassium current (Ito) . It enhances Kv4.3 peak current amplitudes and slows Kv4.3 and Kv4.2 current decay in channel complexes containing KChIP2 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating the transient outward potassium current (Ito), which is essential for cardiac repolarization . This modulation can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the Kv4.3 channel . It enhances Kv4.3 peak current amplitudes and slows Kv4.3 and Kv4.2 current decay in channel complexes containing KChIP2 . This results in the activation of the calcium-independent transient outward potassium current (Ito) .

Temporal Effects in Laboratory Settings

It is known that this compound is a non-melting extreme pressure grease designed for lubrication of highly loaded slides and bearings in extreme temperature environments .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have concentration-dependent effects on ventricular and atrial Ito

Metabolic Pathways

Given its role as an activator of the calcium-independent transient outward potassium current (Ito), it is likely that it interacts with enzymes or cofactors involved in potassium ion transport .

Subcellular Localization

Given its role as an activator of the calcium-independent transient outward potassium current (Ito), it is likely localized to the cell membrane where it can interact with the Kv4.3 channel .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NS 5806 involves a series of chemical reactions. The compound is typically synthesized through the reaction of 3,5-bis(trifluoromethyl)aniline with 2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The compound is then purified through crystallization or chromatography techniques to achieve the required purity levels for research applications .

Chemical Reactions Analysis

Types of Reactions

NS 5806 primarily undergoes substitution reactions due to the presence of reactive bromine atoms in its structure. These reactions can be catalyzed by various reagents under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NS 5806 is unique due to its high specificity for KV4.3 and KV4.2 channels and its ability to significantly enhance peak current amplitudes. This makes it particularly valuable in research focused on cardiac and neuronal potassium currents .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2F6N6O/c17-8-4-10(13-27-29-30-28-13)12(11(18)5-8)26-14(31)25-9-2-6(15(19,20)21)1-7(3-9)16(22,23)24/h1-5H,(H2,25,26,31)(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWJWROOLOOCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2Br)Br)C3=NNN=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2F6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469888
Record name MolPort-023-277-083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426834-69-7
Record name MolPort-023-277-083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NS5806
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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